![molecular formula C12H16N4O2 B5691407 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-(Methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine selectively binds to the allosteric site of mGlu7 receptors, preventing the activation of the receptor by glutamate. This results in a decrease in glutamate release and subsequent modulation of various neurotransmitter systems. The exact mechanism of action of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine is still under investigation, but it is believed to involve the regulation of calcium signaling and synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine has a significant impact on various neurotransmitter systems, including GABA, dopamine, and serotonin. 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine has also been shown to affect synaptic plasticity and neuroprotection. These effects make 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine a promising candidate for drug development in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine in lab experiments include its high potency and selectivity for mGlu7 receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the limitations of using 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine include its high cost and limited availability.
Future Directions
Future research on 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine should focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its side effects. Additionally, studies should investigate the potential therapeutic applications of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine in various neurological and psychiatric disorders. Finally, further research should aim to elucidate the exact mechanism of action of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine and its impact on various neurotransmitter systems.
Synthesis Methods
The synthesis of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine involves multiple steps, starting with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-(methoxymethyl)pyrimidin-4-amine to obtain the desired product. The synthesis of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine has been optimized to yield high purity and high yield.
Scientific Research Applications
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that mGlu7 receptors play a crucial role in regulating the release of glutamate, a neurotransmitter involved in various brain functions. 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine's ability to selectively antagonize mGlu7 receptors makes it a promising candidate for drug development.
properties
IUPAC Name |
6-(methoxymethyl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-4-11(18-15-9)6-16(2)12-5-10(7-17-3)13-8-14-12/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISGEXPMUOYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2=NC=NC(=C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine |
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